molecular formula C6H5N3O B1612157 3H-Imidazo[4,5-b]pyridin-6-ol CAS No. 1023815-26-0

3H-Imidazo[4,5-b]pyridin-6-ol

Cat. No. B1612157
CAS RN: 1023815-26-0
M. Wt: 135.12 g/mol
InChI Key: JLKCVUZFBPLUQH-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridin-6-ol, also known as 3H-IP, is an organic compound belonging to the imidazopyridine family of heterocyclic compounds. It is a colorless, water-soluble, and thermally stable compound. 3H-IP has been widely studied due to its potential applications in the fields of medicine, biochemistry, and materials science. It has been used in a variety of research studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial Applications

Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial features . These compounds have shown promising results in experimental and theoretical studies, indicating their potential use in the development of new antimicrobial agents .

Pharmacological Potential

Imidazo[4,5-b]pyridine and its derivatives have shown significant pharmacological potential . They have been found to play a crucial role in numerous disease conditions. Their medicinal potential was first revealed when they were found to be GABA A receptor positive allosteric modulators .

Proton Pump Inhibitors

Some imidazo[4,5-b]pyridine derivatives have been found to act as proton pump inhibitors . This makes them potentially useful in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Aromatase Inhibitors

Imidazo[4,5-b]pyridine derivatives have also been found to act as aromatase inhibitors . This suggests their potential use in the treatment of estrogen-responsive breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Some imidazo[4,5-b]pyridine derivatives have been developed as NSAIDs . This indicates their potential use in the management of pain and inflammation .

Applications in Cancer Treatment

Imidazo[4,5-b]pyridine derivatives have shown potential in the treatment of various types of cancer . For instance, a series of new imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .

Applications in Optoelectronic Devices

Imidazo[4,5-b]pyridine derivatives have shown great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Applications in Sensors

Imidazo[4,5-b]pyridine derivatives have also been used in the development of sensors . Their unique properties make them suitable for use in various sensing applications .

Mechanism of Action

Target of Action

The primary targets of 3H-Imidazo[4,5-b]pyridin-6-ol are IKK-ε and TBK1 . These proteins are known to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in numerous disease conditions .

Mode of Action

3H-Imidazo[4,5-b]pyridin-6-ol interacts with its targets, IKK-ε and TBK1, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent activation of NF-kappaB . As a result, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

The inhibition of IKK-ε and TBK1 by 3H-Imidazo[4,5-b]pyridin-6-ol affects the NF-kappaB pathway . This pathway is involved in the regulation of immune response, inflammation, and cell survival . Therefore, the compound’s action can have significant downstream effects on these biological processes .

Pharmacokinetics

Similar compounds in the imidazole class are known to have good oral bioavailability and are highly soluble in water and other polar solvents . These properties suggest that 3H-Imidazo[4,5-b]pyridin-6-ol may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The inhibition of IKK-ε and TBK1 by 3H-Imidazo[4,5-b]pyridin-6-ol leads to the suppression of the NF-kappaB pathway . This can result in the reduction of inflammation, immune response, and cell survival . Therefore, the compound may have potential therapeutic applications in conditions such as cancer, autoimmune diseases, and infections .

Action Environment

The action of 3H-Imidazo[4,5-b]pyridin-6-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s bioavailability and efficacy . .

properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-4-1-5-6(7-2-4)9-3-8-5/h1-3,10H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKCVUZFBPLUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600726
Record name 1H-Imidazo[4,5-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo[4,5-b]pyridin-6-ol

CAS RN

1023815-26-0
Record name 1H-Imidazo[4,5-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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